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molecular formula C2H2Cl4 B052313 1,1,1,2-Tetrachloroethane-D2 CAS No. 117164-18-8

1,1,1,2-Tetrachloroethane-D2

Cat. No. B052313
M. Wt: 169.9 g/mol
InChI Key: QVLAWKAXOMEXPM-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541428B2

Procedure details

A solution of 22 (12 mmol) in tetrachloroethane was added to the suspension of AlCl3 (36 mmol) in tetrachloroethane (50 ml). The resulting mixture was heated to 60° C. for 1.5 hrs. The reaction mixture was quenched by addition of 1 M HCl (50 ml). Then, the mixture was basified by addition of NaOH (1M aqueous solution), the resulted layers were separated, and the aqueous layer was acidified by HCl (aqueous solution). This aqueous phase was extracted with CH2Cl2, dried over MgSO4 and finally the solvents were removed under reduced pressure, to give 35% yield of the desired product.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[C:12](=[O:13])[O:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-]>ClCC(Cl)(Cl)Cl>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:10]1[C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:1]=[C:8]([C:12]([OH:11])=[O:13])[N:9]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1N=C(OC1=O)C1=C(C=CC=C1)Cl
Name
Quantity
36 mmol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of 1 M HCl (50 ml)
ADDITION
Type
ADDITION
Details
Then, the mixture was basified by addition of NaOH (1M aqueous solution)
CUSTOM
Type
CUSTOM
Details
the resulted layers were separated
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
finally the solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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